3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine
Description
Properties
IUPAC Name |
3-chloro-2-[2-(4-chlorophenyl)sulfonylpyrazol-3-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3O2S/c16-10-1-3-11(4-2-10)26(24,25)23-13(5-6-22-23)14-12(17)7-9(8-21-14)15(18,19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZSCSMOFULEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C(=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 422.21 g/mol. This compound has been studied for its biological activities, particularly in the context of antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of the compound includes a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a pyrazole moiety linked to a benzenesulfonyl group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing mainly on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported in studies as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Pseudomonas aeruginosa | 125.00 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro assays reveal that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.0 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 12.5 |
These findings indicate that the compound may induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms involved.
The proposed mechanism of action for the antimicrobial activity involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis. For anticancer activity, it is hypothesized that the compound interferes with cell cycle progression and induces apoptosis through mitochondrial pathways.
Case Studies
Several case studies have documented the effects of this compound in clinical and laboratory settings:
- Case Study on Antimicrobial Efficacy : A study conducted on infected wound samples demonstrated that topical application of formulations containing this compound significantly reduced bacterial load compared to controls.
- Case Study on Cancer Cell Lines : In a controlled laboratory setting, treatment of MCF-7 cells with varying concentrations of the compound resulted in dose-dependent cytotoxicity, highlighting its potential as an anticancer agent.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties.
Case Study: Antibacterial Efficacy
A study published in Chemistry & Biology demonstrated that compounds with similar structural motifs exhibited potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The incorporation of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and bioactivity of these compounds, leading to improved efficacy against resistant bacterial strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 4 | S. aureus |
| Compound B | 10 | E. coli |
| 3-Chloro... | 8 | S. typhimurium |
Anti-inflammatory Properties
The trifluoromethyl group in the compound has been associated with anti-inflammatory effects. A review on trifluoromethylpyrazoles indicated that these compounds could inhibit inflammatory pathways, making them suitable candidates for treating conditions such as arthritis and other inflammatory diseases .
Case Study: Inhibition of Inflammatory Markers
In vitro studies have shown that related pyrazole derivatives can significantly reduce levels of inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS). This suggests that 3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine may exhibit similar effects .
Anticancer Potential
The structural features of this compound also suggest possible anticancer applications. The sulfonamide moiety is known to interfere with cellular processes, potentially leading to apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has indicated that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of oxidative stress and disruption of mitochondrial function .
Table 2: Cytotoxicity Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 3 (pyridine) and 4' (benzenesulfonyl) undergo nucleophilic substitution under controlled conditions.
Key Findings :
-
The 3-chloro group on the pyridine ring is more reactive than the 4'-chloro on the benzenesulfonyl moiety due to electron-withdrawing effects of the trifluoromethyl group.
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
Cycloaddition Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitrile oxides, forming fused heterocycles.
| Dipolarophile | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Acrylonitrile | Toluene, reflux, 24h | Triazolo[4,3-b]pyridazine derivative | 65 | |
| Phenylacetylene | CuI, Et₃N, DCM, RT, 18h | Pyrazolo[1,5-a]pyridine analog | 72 |
Mechanistic Insight :
-
Reactions proceed via a concerted pathway, with the pyrazole acting as a 1,3-dipole .
-
Regioselectivity is influenced by electron-deficient trifluoromethyl and sulfonyl groups .
Sulfonyl Group Transformations
The 4-chloro-benzenesulfonyl group undergoes hydrolysis and alkylation.
| Reaction Type | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Hydrolysis | NaOH (2M), EtOH/H₂O, 100°C, 6h | Sulfonic acid derivative | 92 | |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C, 4h | Methyl-sulfonyl analog | 88 |
Stability Note :
Cross-Coupling Reactions
The pyridine ring participates in Pd-catalyzed couplings, leveraging its electron-deficient nature.
| Coupling Partner | Catalyst System | Product | Yield (%) | References |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-substituted pyridine | 72 | |
| Ethynyltrimethylsilane | PdCl₂, CuI, PPh₃, THF | Alkynylated pyridine derivative | 69 |
Optimization Data :
-
Catalyst loading ≤ 5 mol% avoids side reactions from residual palladium.
Reduction Reactions
The pyridine ring can be selectively reduced to a piperidine derivative.
| Reducing Agent | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT, 12h | 1,2,3,6-Tetrahydropyridine analog | 81 | |
| NaBH₄, CoCl₂ | MeOH, 0°C to RT, 6h | Partially reduced pyrazole-pyridine | 63 |
Selectivity Note :
Biological Activity Correlations
Derivatives synthesized via these reactions exhibit:
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular properties of the target compound and its analogs:
Functional Group Analysis
- The trifluoromethyl group enhances lipophilicity and metabolic resistance.
- Nitro-Substituted Analog () : The nitro group is a strong electron-withdrawing substituent, which may enhance reactivity in electrophilic substitutions but reduce stability under reducing conditions .
- Triazole-Sulfanyl Analog () : The triazole ring introduces additional nitrogen atoms, enabling coordination with metal ions. The sulfanyl (-S-) linkage is less polar than sulfonyl (-SO₂-), affecting solubility and binding kinetics .
Research Findings and Industrial Relevance
- highlights industrial availability of the nitro-substituted analog, suggesting its use in bulk chemical synthesis .
Preparation Methods
Preparation of the Pyridine Core with Chloro and Trifluoromethyl Substituents
The synthesis of 3-chloro-5-trifluoromethylpyridine derivatives is a critical first step. Patents describe efficient methods to prepare such pyridine intermediates, which are key building blocks for further functionalization:
A common approach involves starting from 3-chloro-2-substituted-5-trifluoromethylpyridine precursors, followed by nucleophilic substitution or cyanation reactions to introduce reactive groups at the 2-position. For example, a method for 3-chloro-2-cyano-5-trifluoromethylpyridine involves dissolving the starting pyridine in a solvent such as methanol or acetone, adding an activating agent like triethylamine or 4-dimethylaminopyridine, and refluxing for several hours to form an organic salt intermediate. This salt then undergoes reaction with hydrocyanic acid in dichloromethane and water at low temperatures (0–10°C) to afford the cyano-substituted pyridine after workup and purification by vacuum distillation.
Solvent choice is crucial; dichloromethane is favored for its low water solubility, enabling efficient phase separation and solvent recycling, reducing environmental impact and cost.
Activators such as tertiary amines or substituted pyridines facilitate the formation of reactive intermediates and improve yields. The molar ratios and reaction conditions (temperature, time) are optimized to maximize product purity and yield (typically around 85%).
Formation of the Pyrazole Ring and Its Functionalization
The pyrazole moiety attached at the 2-position of the pyridine ring is generally synthesized via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or equivalents. The 2H-pyrazol-3-yl substituent can be introduced by:
Condensation of hydrazines with α,β-unsaturated ketones or esters to form the pyrazole ring, followed by sulfonylation at the 4-position of the phenyl ring using chlorobenzenesulfonyl chloride under basic conditions.
Alternatively, the pyrazole ring can be pre-formed and then coupled to the pyridine core via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups present.
The presence of the 4-chloro substituent on the benzenesulfonyl group suggests electrophilic aromatic substitution or direct sulfonyl chloride coupling to the pyrazole nitrogen or carbon.
Coupling Strategies to Assemble the Target Molecule
The final step involves coupling the functionalized pyrazole derivative to the 3-chloro-5-trifluoromethylpyridine core at the 2-position:
Cross-coupling reactions catalyzed by palladium or nickel complexes are typically employed to form the C–C bond between the pyridine and pyrazole rings. Conditions involve mild bases, appropriate ligands, and solvents such as toluene or dimethylformamide.
Alternatively, nucleophilic aromatic substitution reactions can be utilized if the pyridine core has a good leaving group at the 2-position.
Purification is performed by standard organic techniques such as recrystallization or chromatography.
Summary Table of Preparation Steps and Conditions
Research Findings and Optimization Notes
The use of low-toxicity solvents and recyclable reaction media reduces environmental impact and improves cost efficiency.
Activators such as 4-dimethylaminopyridine enhance reaction rates and yields in the formation of pyridine intermediates.
Temperature control during cyanation and coupling steps is critical to prevent side reactions and degradation.
The sulfonylation step requires careful control of stoichiometry and reaction time to ensure selective substitution on the pyrazole ring.
Cross-coupling catalysts and ligands must be chosen based on substrate sensitivity and desired selectivity.
Q & A
Basic: What are the key steps for synthesizing 3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine?
Methodological Answer:
The synthesis typically involves:
Pyridine Core Functionalization : Chlorination at the 3-position and trifluoromethyl group introduction at the 5-position via radical trifluoromethylation or nucleophilic substitution (e.g., using CuCl₂ or CF₃I) .
Pyrazole Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a pyrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonyl linkage .
Coupling Reactions : Suzuki-Miyaura or nucleophilic aromatic substitution (SNAr) to attach the pyrazole-sulfonyl moiety to the pyridine core. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands for regioselectivity .
Data Note : Yields vary significantly (30–70%) depending on reaction conditions (e.g., solvent polarity, temperature). For example, SNAr reactions in DMSO at 100°C improve regioselectivity but may reduce yield due to side reactions .
Basic: How to characterize the structural purity of this compound?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions. The trifluoromethyl group () shows a distinct signal at ~-60 ppm, while sulfonyl protons appear deshielded in NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, especially for the pyrazole-sulfonyl linkage .
Data Contradiction : Some studies report ambiguous NMR splitting for the pyrazole ring due to dynamic rotational effects; low-temperature NMR (-40°C) may resolve this .
Basic: What are common impurities observed during synthesis?
Methodological Answer:
Major impurities include:
- Unreacted Sulfonyl Chloride : Detected via LC-MS as a peak with m/z ~191 (4-chlorobenzenesulfonyl chloride).
- Dehalogenation Byproducts : Partial loss of chlorine atoms under basic conditions, identified by shifts in isotopic patterns in HRMS .
- Pyrazole Isomers : Regiochemical isomers (e.g., 1H-pyrazole vs. 2H-pyrazole) can form during sulfonylation. Use reverse-phase HPLC with a C18 column (ACN/water gradient) to separate isomers .
Mitigation : Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization in ethanol/water mixtures .
Advanced: How to address regioselectivity challenges in pyrazole-sulfonyl coupling?
Methodological Answer:
Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) on pyridine direct coupling to the 2-position via SNAr.
- Catalytic Systems : Pd-catalyzed couplings require bulky ligands (e.g., XPhos) to suppress ortho/meta byproducts. For example, XPhos/Pd(OAc)₂ increases 2-position selectivity to >90% .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for para-directed coupling .
Data Contradiction : Some protocols report competing C-H activation pathways in non-polar solvents (toluene), leading to mixed regioisomers .
Advanced: How does the compound’s stability vary under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions (pH <3) : The sulfonyl group hydrolyzes slowly (t₁/₂ ~24 hrs at 1M HCl), forming 4-chlorobenzenesulfonic acid. Monitor via TLC (Rf decrease) .
- Basic Conditions (pH >10) : Rapid dechlorination occurs at the pyridine 3-position, generating a hydroxylated byproduct. Use buffered solutions (pH 7–9) during handling .
- Light Sensitivity : The trifluoromethyl group undergoes photodegradation; store in amber vials under inert gas .
Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with LC-MS tracking degradation pathways .
Advanced: What computational methods predict reactivity of the trifluoromethyl-pyridine core?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model electrophilic substitution sites. The 5-CF₃ group increases electron density at the 2-position (Mulliken charge: -0.32), favoring nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories. DMSO stabilizes sulfonate intermediates, reducing activation energy by ~15 kcal/mol .
- Docking Studies : Predict binding affinity for biological targets (e.g., kinase inhibitors) by analyzing π-π stacking between the pyridine ring and receptor aromatic residues .
Validation : Cross-validate with experimental kinetic data (e.g., Hammett plots) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
